molecular formula C13H12O4 B8428208 ethyl3,5-dihydroxy-2-naphthoate

ethyl3,5-dihydroxy-2-naphthoate

Cat. No. B8428208
M. Wt: 232.23 g/mol
InChI Key: RRBOETJFOOTYPG-UHFFFAOYSA-N
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Patent
US05514699

Procedure details

Dihydroxynaphthalene-2-carboxylic acid (25 g) was dissolved in 500 ml ethanol. To this was added 25 ml thionyl chloride. The solution was heated under reflux for 4 hours. Then the solvent was removed under reduced pressure and the resulting solid dissolved in 500 ml ethyl acetate. The organic phase was washed with aqueous potassium carbonate/potassium acetate (1M in each) (3×350 ml). The organic phase was dried over magnesium sulphate then the solvent removed under reduced pressure to yield ethyl 3,5-dihydroxynaphthalene-2-carboxylate as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:13]([OH:15])=[O:14])=[C:4](O)[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.S(Cl)(Cl)=[O:17].[CH2:20](O)[CH3:21]>>[OH:1][C:2]1[C:3]([C:13]([O:15][CH2:20][CH3:21])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9]([OH:17])[CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C(=C(C2=CC=CC=C2C1)O)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid dissolved in 500 ml ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with aqueous potassium carbonate/potassium acetate (1M in each) (3×350 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC(=C2C1)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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